

# Understanding the chemical structure and properties of Gusacitinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Gusacitinib

Cat. No.: B605629

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## An In-depth Technical Guide to **Gusacitinib**

**Gusacitinib** (formerly ASN002) is an orally administered small molecule being investigated for the treatment of various autoimmune and inflammatory diseases.[1][2] It functions as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK), positioning it as a novel therapeutic agent with a broad-spectrum anti-inflammatory profile.[2][3] This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and clinical data, tailored for researchers and drug development professionals.

## Chemical Structure and Properties

**Gusacitinib** is a complex heterocyclic molecule belonging to the class of organic compounds known as phenylpiperidines.[4]

IUPAC Name: 2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile[1]

Table 1: Chemical and Physical Properties of **Gusacitinib**

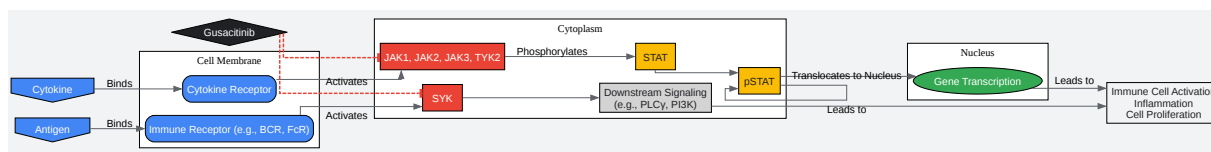
Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>28</sub> N <sub>8</sub> O <sub>2</sub>	[1][4]
Molar Mass	460.542 g·mol <sup>-1</sup>	[1][4]
CAS Number	1425381-60-7	[1]
DrugBank Accession	DB15670	[4]
Appearance	Light yellow to yellow solid	[5]
Solubility	In DMSO: 92 mg/mL (199.76 mM)	[6]
SMILES	<chem>N#CCC1CCN(C2=NC(NC3=C C=C(N4CCC(O)CC4)C=C3)=C 5C(C=NNC5=O)=N2)CC1</chem>	[5][7]
InChI Key	NLFLXLJXEIUQDL-UHFFFAOYSA-N	[1]

## Mechanism of Action

**Gusacitinib** is a potent, orally active dual inhibitor of spleen tyrosine kinase (SYK) and the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and the tyrosine kinase 2 (TYK2).[1][3][5][8] By targeting these critical nodes in cytokine signaling, **Gusacitinib** can simultaneously modulate multiple pathways involved in inflammation and immune responses.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade for numerous cytokines and growth factors that drive autoimmune and inflammatory diseases.[9][10] **Gusacitinib**'s pan-JAK inhibition blocks the signaling of Th1, Th2, Th17, and Th22 cytokines, which are implicated in the pathogenesis of conditions like atopic dermatitis and chronic hand eczema.[3][11]

Concurrently, SYK is a key mediator in the signaling pathways of various immune receptors, including B-cell receptors and Fc receptors.[3] SYK also plays a significant role in IL-17R signaling in keratinocytes, promoting their proliferation and differentiation.[3] By inhibiting both JAK and SYK, **Gusacitinib** targets both the immune cells and the epithelial cells responsible for disease pathogenesis, offering a more comprehensive therapeutic approach.[3]



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**Caption:** Dual inhibition of JAK-STAT and SYK signaling pathways by **Gusacitinib**.

## Quantitative Data

**Gusacitinib**'s potency has been quantified through biochemical assays, and its clinical efficacy has been demonstrated in Phase 2 clinical trials.

## Biochemical Potency

**Gusacitinib** demonstrates potent inhibition against both SYK and all four members of the JAK family.

Table 2: **Gusacitinib** IC50 Values

Target Kinase	IC50 (nM)	Reference(s)
SYK	5	[5][8]
JAK1	46	[5][8]
JAK2	4	[5][8]
JAK3	11	[5][8]
TYK2	8	[5][8]

## Clinical Efficacy in Chronic Hand Eczema (Phase 2b)

A randomized, double-blind, placebo-controlled Phase 2b study (NCT03728504) evaluated the efficacy and safety of **Gusacitinib** in 97 adult patients with moderate-to-severe chronic hand eczema (CHE).[\[3\]](#)[\[9\]](#)[\[12\]](#)[\[13\]](#)

Table 3: Key Efficacy Endpoints at Week 16 (NCT03728504)

Endpoint	Placebo (n=32)	Gusacitinib 40 mg (n=32)	Gusacitinib 80 mg (n=33)	Reference(s)
% Decrease in mTLSS from Baseline (Primary Endpoint)	33.5%	49.0%	69.5% (p<0.005)	<a href="#">[9]</a> <a href="#">[12]</a> <a href="#">[14]</a> <a href="#">[15]</a>
% Decrease in HECSI from Baseline	21.7%	-	73.3% (p<0.001)	<a href="#">[12]</a> <a href="#">[14]</a>
% Patients with PGA Improvement	6.3%	-	31.3% (p<0.05)	<a href="#">[12]</a>
% Decrease in Pruritus Sub-score from Baseline	29.8%	50.0%	65.7%	<a href="#">[11]</a> <a href="#">[15]</a>

mTLSS: modified Total Lesion-Symptom Score; HECSI: Hand Eczema Severity Index; PGA: Physician's Global Assessment. P-values are in comparison to placebo.

The study highlighted a rapid onset of action, with significant reductions in mTLSS observed as early as week 2 for the 80 mg dose group.[\[11\]](#)[\[12\]](#)[\[14\]](#) The drug was generally well-tolerated, with the most common adverse events being upper respiratory tract infection, headache, nausea, and nasopharyngitis.[\[12\]](#)[\[13\]](#)[\[16\]](#)

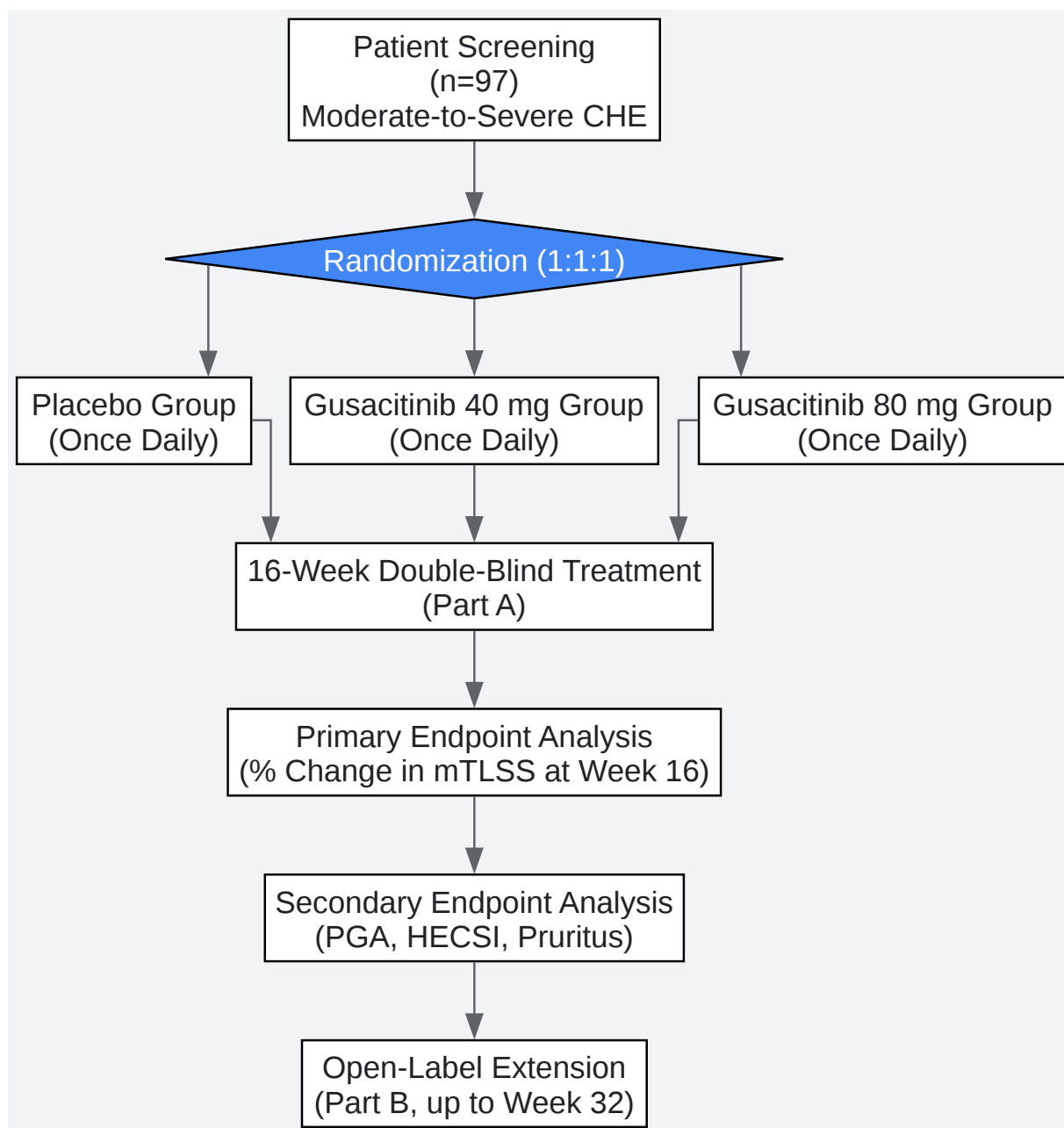
## Experimental Protocols

### Phase 2b Study in Chronic Hand Eczema (NCT03728504)

The primary clinical data for **Gusacitinib** comes from a well-structured Phase 2b trial.

#### Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[\[9\]](#)[\[12\]](#)[\[14\]](#)
- Patient Population: 97 adult patients with moderate-to-severe Chronic Hand Eczema (CHE) refractory to corticosteroid therapy.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- Randomization: Patients were randomized in a 1:1:1 ratio.[\[12\]](#)[\[14\]](#)
- Intervention:
  - Group 1: Placebo, once daily.
  - Group 2: **Gusacitinib** 40 mg, once daily.
  - Group 3: **Gusacitinib** 80 mg, once daily.
- Duration: The primary analysis was conducted after 12-16 weeks of treatment (Part A), followed by an extension period (Part B) where all patients received **Gusacitinib**.[\[9\]](#)[\[12\]](#)[\[14\]](#)
- Primary Endpoint: The main outcome measured was the percentage decrease in the modified Total Lesion-Symptom Score (mTLSS) from baseline to week 16.[\[11\]](#)[\[13\]](#)
- Secondary Endpoints: Key secondary endpoints included the Hand Eczema Severity Index (HECSI), Physician's Global Assessment (PGA), and improvement in pruritus.[\[12\]](#)[\[13\]](#)



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## References

- 1. Gusacitinib - Wikipedia [en.wikipedia.org]
- 2. Gusacitinib - Asana BioSciences - AdisInsight [adisinsight.springer.com]
- 3. biospace.com [biospace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. gusacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Asana BioSciences' JAK/SYK Inhibitor Performs Well in Phase 2b Study of Hand Eczema - - PracticalDermatology [practicaldermatology.com]
- 16. Asana BioSciences' Gusacitinib Granted FDA Fast-Track Designation for Moderate-to-Severe Chronic Hand Eczema [businesswire.com]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of Gusacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605629#understanding-the-chemical-structure-and-properties-of-gusacitinib]

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